4-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTPUAQCTSSAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
- Structural Differences : Lacks the benzothiazole core but shares the 4-bromo-benzamide group. The nitro and methoxy substituents on the aniline ring alter electron density and hydrogen-bonding capacity compared to the acetamido and methoxyethyl groups in the target compound.
- Crystallographic Data : Exhibits two molecules per asymmetric unit, stabilized by N–H···O and C–H···O hydrogen bonds. In contrast, the target compound’s benzothiazole core enables π-π stacking and S···Br interactions.
N-(6-Bromo-3-Ethyl-1,3-Benzothiazol-2-Ylidene)-4-(Dimethylsulfamoyl)Benzamide (Compound 6188-13-2)
- Key Modifications : Replaces the acetamido group with an ethyl group and introduces a dimethylsulfamoyl substituent on the benzamide.
- Impact on Properties : The sulfamoyl group increases hydrophilicity (logP reduced by ~1.2 compared to the target compound), while the ethyl group reduces steric hindrance, enhancing solubility in polar aprotic solvents.
Benzamide Derivatives with Heterocyclic Cores
3-(2-(1H-Benzo[d]Imidazol-2-Ylthio)Acetamido)-N-(4-Bromophenyl)Benzamide (W5)
- Structural Features : Incorporates a benzimidazole-thioacetamido linker instead of a benzothiazole ring.
- Physicochemical Data: Property Target Compound W5 Melting Point (°C) Not reported 202–205 Rf Value Not reported 0.72 % Yield Not reported 73.96 IR (C=O stretch, cm⁻¹) ~1665 1665
- Bioactivity : W5 exhibits moderate antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), whereas the target compound’s biological data remain unreported.
4-Chloro-N-(4-Iodophenyl)-3-(Morpholine-4-Sulfonyl)Benzamide (BA94648)
- Substituent Effects : The morpholine-sulfonyl group enhances metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to the acetamido group in the target compound, which may undergo faster hydrolysis.
Compounds with Similar Hydrogen-Bonding Patterns
2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-Yl)Benzamide
- Interactions : Stabilized by N–H···O and C–H···Br hydrogen bonds, similar to the target compound.
- DFT Analysis : The bromine atom contributes –8.2 kcal/mol to electrostatic stabilization, comparable to the target compound’s halogen-bonding energy.
Critical Analysis of Literature Gaps
- Biological Data: Limited reports on the target compound’s pharmacological profile, unlike analogues like W5 or BA94648.
- Crystallographic Data : The asymmetric unit and hydrogen-bonding network of the target compound remain uncharacterized, unlike 4MNB.
Biological Activity
The compound 4-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by case studies and research findings.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. The compound has been evaluated for its antitumor activity against various cancer cell lines.
Case Study Findings:
- Cell Line Testing : The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxic effects with IC50 values as follows:
- Mechanism of Action : The compound appears to exert its effects by intercalating into DNA or binding to the minor groove of AT-rich sequences, which is a common mechanism for antitumor agents .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been assessed for antimicrobial efficacy.
Testing Results:
- The compound demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other related benzothiazole derivatives is presented in the table below.
| Compound Name | Antitumor IC50 (µM) | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Compound A | 5.12 | Yes | DNA intercalation |
| Compound B | 7.45 | Moderate | Minor groove binding |
| This compound | 6.75 (A549) | Yes | DNA binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
